(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17485216
InChI: InChI=1S/C8H9BrClNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1
SMILES:
Molecular Formula: C8H9BrClNO
Molecular Weight: 250.52 g/mol

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL

CAS No.:

Cat. No.: VC17485216

Molecular Formula: C8H9BrClNO

Molecular Weight: 250.52 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL -

Specification

Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
IUPAC Name (2S)-2-amino-2-(2-bromo-6-chlorophenyl)ethanol
Standard InChI InChI=1S/C8H9BrClNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1
Standard InChI Key QSBIUTUSSXOJJP-SSDOTTSWSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Br)[C@@H](CO)N)Cl
Canonical SMILES C1=CC(=C(C(=C1)Br)C(CO)N)Cl

Introduction

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is an organic compound with significant interest in medicinal chemistry due to its structural complexity and potential therapeutic applications. This compound belongs to the class of amino alcohols, featuring both amine and alcohol functional groups, which are crucial in biological systems and synthetic chemistry. The presence of bromine and chlorine substituents on the phenyl ring enhances its reactivity and biological activity, making it a valuable intermediate in pharmaceutical synthesis.

Synthesis Methods

The synthesis of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL typically involves several key chemical steps. These methods often require careful control of reaction conditions to prevent unwanted side reactions due to the presence of multiple reactive functional groups.

  • Starting Materials: The synthesis may begin with appropriate phenyl derivatives that undergo transformations to introduce the amino and hydroxyl groups.

  • Chiral Resolution: Since the compound is chiral, methods such as enzymatic resolution or chiral chromatography may be employed to obtain the desired (S)-enantiomer.

  • Purification: Final purification steps often involve recrystallization or chromatographic techniques to achieve high purity.

Biological Activity and Potential Applications

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL exhibits potential biological activities due to its interactions with enzymes and receptors. The halogen substituents enhance its binding affinity and specificity towards these targets, which is crucial for therapeutic applications.

Biological TargetPotential Activity
EnzymesInhibition or modulation of enzyme activity
ReceptorsBinding and modulation of receptor activity

Stability and Future Research Directions

Further studies are needed to fully characterize the stability profile of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL under different conditions. This is essential for its applications in drug formulation and development.

Comparison with Similar Compounds

Several compounds share structural similarities with (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL, differing mainly in the positioning of halogen substituents or the presence of different functional groups.

CompoundStructural FeaturesUnique Aspects
(S)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-OLBromine at the 2-position, chlorine at the 5-positionDifferent halogen positioning affects electronic properties
(S)-2-Amino-2-(3-bromo-5-chlorophenyl)ethanolBromine at the 3-positionAlters reactivity and biological activity
(R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethanolDifferent stereochemistryInfluences biological activity

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